8-Shogaol
Overview
Description
8-Shogaol is a bioactive compound found in ginger (Zingiber officinale). It is a type of phenolic compound known for its pungent taste and is formed from the dehydration of gingerol during the drying process of ginger. This compound is known for its various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.
Mechanism of Action
Target of Action
8-Shogaol primarily targets Cyclooxygenase-2 (COX-2) and Transforming growth factor beta-activated kinase 1 (TAK1) . COX-2 is an enzyme involved in inflammation and pain, while TAK1 is a kinase that plays a crucial role in cellular responses to pro-inflammatory cytokines .
Mode of Action
This compound inhibits COX-2, leading to a reduction in inflammation . It also selectively targets TAK1, suppressing the IKK, Akt, and MAPK signaling pathways, thereby reversing synovitis and rheumatoid arthritis .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the activation of the NLRP3 inflammasome , a protein complex involved in the immune response . This inhibition leads to a decrease in the production of pro-inflammatory cytokines, such as IL-1β . Additionally, this compound undergoes glucuronidation, a major phase II metabolic pathway, primarily by the UGT2B7 enzyme .
Result of Action
At the molecular level, this compound induces apoptosis in cancer cells . It also causes G2/M cell cycle arrest, leading to aberrant mitotic cell death associated with tubulin aggregation . At the cellular level, it exhibits anti-inflammatory and anti-cancer activities .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the chemical composition and activity of this compound can vary based on the habitat and ecological environment of the ginger plant
Biochemical Analysis
Biochemical Properties
8-Shogaol has been found to interact with several enzymes and proteins. It inhibits COX-2, an enzyme involved in inflammation, with an IC50 value of 17.5 μM . It also selectively targets TAK1 and TAK1-TAB1, inhibiting IKK, Akt, and MAPK signaling pathways, thereby reversing inflammation and rheumatoid arthritis .
Cellular Effects
This compound has shown significant effects on various types of cells and cellular processes. It has been found to inhibit the canonical NLRP3 inflammasome-mediated IL-1β secretion in THP-1 macrophages . It also has antiplatelet, anticancer, and anti-inflammatory activities .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits the activation of caspase-1, a key enzyme in the inflammatory response . It also targets TAK1 and TAK1-TAB1, inhibiting IKK, Akt, and MAPK signaling pathways .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. After hot air drying with variable temperature, contents of 6-, 8-, and 10-gingerols decreased, while contents of 6-, 8-, and 10-shogaol increased .
Metabolic Pathways
This compound is metabolized through the glucuronidation pathway, with UGT2B7 identified as the main contributor to its glucuronidation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Shogaol can be achieved through several methods. One common method involves the dehydration of 8-Gingerol. This process typically requires acidic conditions, such as the use of hydrochloric acid or sulfuric acid, to facilitate the removal of a water molecule from 8-Gingerol, resulting in the formation of 8-Shogaol.
Industrial Production Methods: In an industrial setting, 8-Shogaol is often produced by drying ginger at high temperatures. The dehydration process converts gingerols to shogaols. This method is preferred due to its simplicity and cost-effectiveness. The dried ginger is then extracted using solvents like ethanol or methanol to isolate 8-Shogaol.
Types of Reactions:
Oxidation: -Shogaol can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: It can be reduced to form -Gingerol.
Substitution: -Shogaol can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various catalysts and solvents can be used depending on the desired substitution reaction.
Major Products:
Oxidation: Oxidized derivatives of -Shogaol.
Reduction: -Gingerol.
Substitution: Various substituted shogaol derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: It is used as a model compound for studying the chemical behavior of phenolic compounds.
Biology: Research has shown that -Shogaol exhibits significant anti-inflammatory and antioxidant properties, making it a subject of interest in biological studies.
Medicine: Due to its anticancer properties, -Shogaol is being investigated for its potential use in cancer therapy. It has shown promise in inhibiting the growth of various cancer cell lines.
Industry: -Shogaol is used in the food industry as a flavoring agent due to its pungent taste. It is also used in the cosmetic industry for its antioxidant properties.
Comparison with Similar Compounds
8-Shogaol is similar to other compounds found in ginger, such as 6-Shogaol and 10-Shogaol. it is unique in its specific pharmacological properties and potency.
- 6-Shogaol: Similar in structure but differs in the length of the carbon chain. It also exhibits anti-inflammatory and anticancer properties but with different potency.
- 10-Shogaol: Has a longer carbon chain and similar pharmacological activities but may differ in its effectiveness and bioavailability.
Properties
IUPAC Name |
1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3/c1-3-4-5-6-7-8-15(18)11-9-14-10-12-16(19)17(13-14)20-2/h7-8,10,12-13,19H,3-6,9,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWKEEOHDMUXEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC(=O)CCC1=CC(=C(C=C1)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10873727 | |
Record name | [6]-Shogaol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10873727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
555-66-8, 36700-45-5 | |
Record name | [6]-Shogaol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=555-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [6]-Shogaol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10873727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [8]-Shogaol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031463 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.